![molecular formula C7H4BrN3O B2965579 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1780260-03-8](/img/structure/B2965579.png)
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an aldehyde group at the 2nd position makes this compound unique. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
化学反应分析
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to modulation of various biological processes, making it a valuable compound for therapeutic applications.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the bromine atom and aldehyde group.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group. This combination enhances its reactivity and potential biological activities, making it a versatile compound for various applications.
属性
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-3-11-7(5)9-6(4-12)10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDDGKSVRHCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
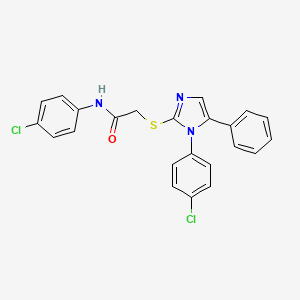
![1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965504.png)
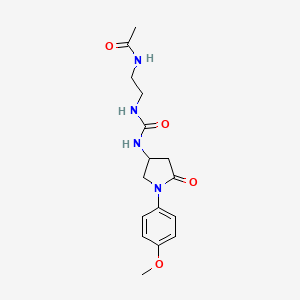
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
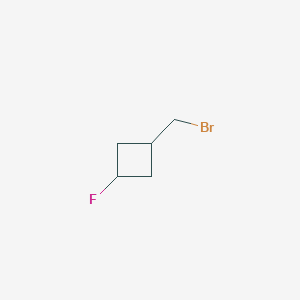
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
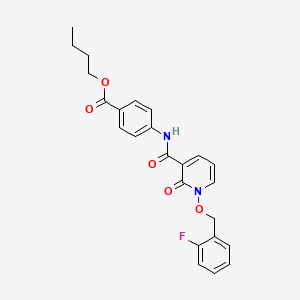
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)
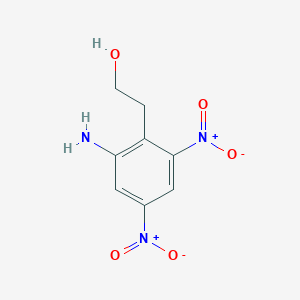
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)
![N-(3,4-DIFLUOROPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2965519.png)
